1-(4-Bromobenzyl)-1,4-diazepane

Description

BenchChem offers high-quality 1-(4-Bromobenzyl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromobenzyl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

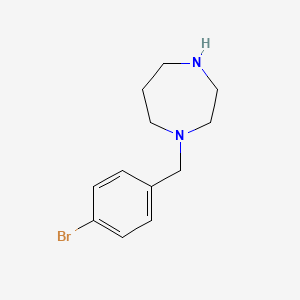

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15/h2-5,14H,1,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTBARDRYLXING-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383431 | |

| Record name | 1-(4-BROMOBENZYL)-1,4-DIAZEPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-73-6 | |

| Record name | 1-(4-BROMOBENZYL)-1,4-DIAZEPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromobenzyl)-1,4-diazepane: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 1-(4-Bromobenzyl)-1,4-diazepane, a key intermediate in medicinal chemistry and drug development. We delve into its core chemical and physical properties, provide a detailed, field-proven synthesis protocol, explore its reactivity and potential for chemical derivatization, and discuss its applications as a scaffold in the synthesis of pharmacologically active agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

Core Molecular Profile: Physicochemical and Spectroscopic Properties

1-(4-Bromobenzyl)-1,4-diazepane, also known by its synonym 1-(4-Bromobenzyl)homopiperazine, is a disubstituted diazepane.[1] The molecule incorporates a flexible seven-membered 1,4-diazepane ring, which is a privileged scaffold in many biologically active compounds, and a 4-bromobenzyl group, which provides a reactive handle for further molecular elaboration via cross-coupling reactions.

Physicochemical Data

The fundamental properties of 1-(4-Bromobenzyl)-1,4-diazepane are summarized in the table below. These data are critical for experimental design, dictating appropriate solvents, reaction temperatures, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 690632-73-6 | [1][2][3] |

| Molecular Formula | C₁₂H₁₇BrN₂ | [1][2][3] |

| Molecular Weight | 269.18 g/mol | [1][2][3] |

| Appearance | Yellow Liquid / Solid | [1] |

| Melting Point | 56-58 °C | [1] |

| Boiling Point | 140 °C | [1][4] |

| Density (Predicted) | 1.308 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 10.54 ± 0.20 | [1] |

| IUPAC Name | 1-[(4-bromophenyl)methyl]-1,4-diazepane | [2] |

Molecular Structure

The structure consists of a central 1,4-diazepane ring with a benzyl group attached to one nitrogen atom. The bromine atom is in the para position of the phenyl ring.

Caption: Chemical structure of 1-(4-Bromobenzyl)-1,4-diazepane.

Predicted Spectroscopic Signature

While specific experimental spectra are not widely published, the structure allows for a confident prediction of its key spectroscopic features, which are essential for reaction monitoring and product verification.

-

¹H NMR: The proton spectrum is expected to show distinct signals. The four aromatic protons on the bromophenyl ring will appear as two doublets (an AA'BB' system) in the aromatic region (~7.2-7.5 ppm). The benzylic protons (-CH₂-) will present as a singlet around 3.6 ppm. The ten protons on the diazepane ring will appear as a series of complex multiplets in the aliphatic region (~2.5-3.0 ppm), with the N-H proton signal being broad and its chemical shift dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum should display 8 unique signals. The six aromatic carbons will resonate between ~120-140 ppm, with the carbon attached to the bromine (C-Br) being the most deshielded in that group. The benzylic carbon will appear around 60 ppm. The five distinct carbons of the diazepane ring will be found in the 45-55 ppm range.

-

Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 268 and 270. A prominent fragment would be the tropylium-like ion from the loss of the diazepane moiety at m/z 169/171 (bromobenzyl cation). Another significant fragment would arise from the cleavage of the benzyl group, leaving the diazepane ring.

Synthesis and Purification Protocol

The most direct and reliable synthesis of 1-(4-Bromobenzyl)-1,4-diazepane is via the nucleophilic substitution (N-alkylation) of a 1,4-diazepane precursor with 4-bromobenzyl bromide. The following protocol outlines a robust procedure.

Synthesis Workflow

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Objective: To synthesize 1-(4-Bromobenzyl)-1,4-diazepane via N-alkylation.

Materials:

-

1,4-Diazepane (1.0 eq)

-

4-Bromobenzyl bromide (1.05 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1,4-diazepane and anhydrous acetonitrile.

-

Expertise Note: Using a slight excess of the diazepane can be done to consume all the alkylating agent, but protecting one amine (e.g., as a Boc-carbamate) is a more controlled approach to ensure mono-alkylation. If starting with the free diazepane, careful control of stoichiometry is crucial to minimize the formation of the dialkylated byproduct.

-

-

Addition of Base: Add anhydrous potassium carbonate to the solution. This inorganic base is chosen as it is inexpensive, effective at scavenging the HBr byproduct, and easily removed by filtration. Triethylamine is an alternative but can be harder to remove during work-up.

-

Addition of Alkylating Agent: Dissolve 4-bromobenzyl bromide in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature.

-

Trustworthiness Note: 4-Bromobenzyl bromide is a lachrymator and irritant. This step must be performed in a well-ventilated fume hood.

-

-

Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (4-bromobenzyl bromide) is consumed.

-

Work-up: a. Cool the reaction mixture to room temperature and filter off the potassium carbonate. b. Concentrate the filtrate under reduced pressure to remove the acetonitrile. c. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to isolate the pure 1-(4-Bromobenzyl)-1,4-diazepane.

-

Characterization: Confirm the identity and purity of the final product using NMR and Mass Spectrometry, comparing the data to the predicted signatures.

Chemical Reactivity and Derivatization Potential

The true value of 1-(4-Bromobenzyl)-1,4-diazepane in drug discovery lies in its dual reactivity. Both the secondary amine and the aryl bromide are amenable to a wide array of chemical transformations, allowing for the rapid generation of diverse compound libraries.

Caption: Key derivatization pathways for the title compound.

-

Reactions at the N-4 Position: The secondary amine of the diazepane ring is nucleophilic and can be readily functionalized.

-

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides in the presence of a base yields amides and sulfonamides, respectively. This is a common strategy to modulate the basicity and lipophilicity of the core structure.

-

Alkylation/Reductive Amination: Further alkylation can occur, though reductive amination with an aldehyde or ketone provides a more controlled method for introducing diverse substituents.

-

-

Reactions at the Aryl Bromide: The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups, enabling exploration of SAR by extending the molecule into new spatial regions.

-

Buchwald-Hartwig Amination: Coupling with amines provides access to diaryl amine or N-aryl diazepane derivatives, which are common motifs in CNS-active compounds.

-

Sonogashira Coupling: Reaction with terminal alkynes introduces rigid, linear linkers, useful for probing binding pockets.

-

Applications in Medicinal Chemistry and Drug Discovery

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds with activity at the central nervous system (CNS).[5] 1-(4-Bromobenzyl)-1,4-diazepane serves as an ideal starting point for building molecules targeting various receptors and enzymes.

-

Scaffold for CNS Agents: The diazepine core is central to the structure of benzodiazepines, a class of drugs known for their anxiolytic, sedative, and anticonvulsant properties.[6] By using 1-(4-Bromobenzyl)-1,4-diazepane, researchers can synthesize novel, non-benzodiazepine analogs that may interact with GABA, serotonin, or dopamine receptors, potentially leading to new treatments for psychiatric and neurological disorders.[4]

-

Intermediate for Lead Optimization: In a drug discovery campaign, this molecule is an excellent building block for creating a library of related compounds.[4] The dual reactivity allows for systematic modification at two distinct points, facilitating rapid Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

-

Precursor for Anticancer Agents: Some diazepine-containing structures have shown promise as anticancer agents, for instance, by functioning as topoisomerase inhibitors.[7] The ability to functionalize the bromophenyl ring allows for the attachment of other pharmacophores known to interact with cancer-related targets.

Safety and Handling

While a complete toxicological profile for 1-(4-Bromobenzyl)-1,4-diazepane is not publicly available, chemical suppliers assign it Hazard Codes C (Corrosive) and Xn (Harmful), with a risk statement for being harmful if swallowed.[1]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4] It should be kept away from strong oxidizing agents and incompatible materials.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

References

-

PubChem. (n.d.). 1-(4-Bromobenzyl)-1,4-diazepane. National Center for Biotechnology Information. Retrieved from [Link]

- Wang, L., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(9), 2014.

-

PubChem. (n.d.). 1-(4-Bromophenylsulfonyl)-[1][9]diazepane. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-(4-Bromobenzyl)-1,4-diazepane. Retrieved from [Link]

-

PubMed. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling and Ring Opening of Azetidines. National Library of Medicine. Retrieved from [Link]

- Zhang, H., et al. (n.d.).

-

Al-Ostath, A., et al. (2021). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][9]diazepines, and Their Cytotoxic Activity. Molecules, 26(17), 5251.

-

The Good Scents Company. (n.d.). Sodium lauryl sulfate. Retrieved from [Link]

- Kumar, R., et al. (2016). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. International Journal of Pharmaceutical Sciences and Research, 7(5), 1837-1854.

Sources

- 1. 690632-73-6 CAS MSDS (1-(4-BROMOBENZYL)-1,4-DIAZEPANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 1-(4-Bromobenzyl)-1,4-diazepane | C12H17BrN2 | CID 2794807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1-(4-Bromobenzyl)-1,4-diazepane [myskinrecipes.com]

- 5. benthamscience.com [benthamscience.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. 1-(4-Bromophenylsulfonyl)-[1,4]diazepane | C11H15BrN2O2S | CID 16637150 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Bromobenzyl)-1,4-diazepane: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-(4-Bromobenzyl)-1,4-diazepane (CAS Number: 690632-73-6), a heterocyclic compound of interest in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural attributes, plausible synthetic routes, and its potential as a scaffold in the design of novel therapeutics. The narrative emphasizes the rationale behind experimental design, drawing upon established principles in organic synthesis and the known biological significance of the 1,4-diazepane core.

Introduction: The 1,4-Diazepane Scaffold in Drug Discovery

The 1,4-diazepane moiety is a privileged seven-membered heterocyclic ring system that forms the structural core of numerous biologically active compounds. Its inherent conformational flexibility allows for optimal spatial orientation of substituents, enabling precise interactions with a variety of biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties[1].

The broader class of benzodiazepines, which includes the 1,4-diazepane ring, are well-known for their action on the central nervous system, primarily through modulation of the γ-aminobutyric acid (GABA-A) receptor[2][3]. This interaction leads to sedative, hypnotic, anxiolytic, and muscle relaxant effects[3]. More recently, 1,4-diazepane compounds have been identified as potent and selective agonists for the Cannabinoid receptor 2 (CB2), highlighting their potential in immunology and pain management[4]. The title compound, 1-(4-Bromobenzyl)-1,4-diazepane, incorporates a bromobenzyl group, a common substituent in pharmacologically active molecules that can serve as a handle for further chemical modification or to enhance binding affinity to target proteins.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its synthesis, purification, and formulation. The available data for 1-(4-Bromobenzyl)-1,4-diazepane is summarized below.

| Property | Value | Source |

| CAS Number | 690632-73-6 | N/A |

| Molecular Formula | C12H17BrN2 | [5] |

| Melting Point | 56-58 °C | [6] |

| Boiling Point | 140 °C | [6][7] |

| Density (Predicted) | 1.308 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 10.54 ± 0.20 | [6] |

| Appearance | Yellow Liquid | [6] |

Synthetic Strategy: N-Alkylation of 1,4-Diazepane

The synthesis of 1-(4-Bromobenzyl)-1,4-diazepane can be efficiently achieved through the direct N-alkylation of the parent 1,4-diazepane heterocycle. This approach is a robust and well-established method for the introduction of substituents onto a secondary amine. The selection of 4-bromobenzyl bromide as the alkylating agent provides a reactive electrophile that readily couples with the nucleophilic secondary amine of the diazepane ring.

The causality behind this experimental choice lies in the high reactivity of benzylic bromides in nucleophilic substitution reactions. The presence of a strong base, such as potassium carbonate, is crucial to deprotonate the secondary amine of the diazepane, thereby increasing its nucleophilicity and facilitating the displacement of the bromide leaving group. Acetonitrile is an ideal solvent for this transformation due to its polar aprotic nature, which effectively solvates the reactants without interfering with the reaction mechanism.

Caption: Synthetic workflow for 1-(4-Bromobenzyl)-1,4-diazepane.

Detailed Experimental Protocol

Materials:

-

1,4-Diazepane

-

4-Bromobenzyl bromide

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1,4-diazepane (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of 4-bromobenzyl bromide (1.0 eq) in anhydrous acetonitrile dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-(4-Bromobenzyl)-1,4-diazepane.

Structural Characterization and Validation

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the characterization of novel organic molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromobenzyl group and the aliphatic protons of the diazepane ring. The integration of these signals will confirm the ratio of the different proton environments. The carbon NMR will show the corresponding signals for all carbon atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition. The isotopic pattern characteristic of a bromine-containing compound will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the functional groups present in the molecule. Characteristic C-H stretching and bending frequencies for both aromatic and aliphatic systems, as well as C-N stretching vibrations, are expected.

Potential Applications in Drug Development

The 1-(4-Bromobenzyl)-1,4-diazepane scaffold holds considerable promise for the development of new therapeutic agents. Its structural features suggest several potential avenues for investigation.

Caption: Potential therapeutic applications of the title compound.

-

Central Nervous System (CNS) Disorders: Given the well-documented activity of 1,4-benzodiazepines as anxiolytics and anticonvulsants, this compound is a prime candidate for screening in models of anxiety, epilepsy, and other CNS disorders[2][8].

-

Cannabinoid Receptor Modulation: The identification of 1,4-diazepanes as potent CB2 agonists suggests that 1-(4-Bromobenzyl)-1,4-diazepane could be investigated for its potential in treating inflammatory and neuropathic pain[4].

-

Anticancer and Antimicrobial Agents: The broad biological activity of the 1,4-diazepine class also includes anticancer and antimicrobial effects, making this compound a candidate for screening in these therapeutic areas[1][8].

-

A Versatile Synthetic Intermediate: The presence of the bromo-substituent on the phenyl ring offers a reactive handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the generation of diverse chemical libraries for high-throughput screening.

Conclusion

1-(4-Bromobenzyl)-1,4-diazepane is a molecule with significant potential in the field of drug discovery. Its synthesis is straightforward, and its structural similarity to known pharmacologically active compounds makes it an attractive target for further investigation. This guide provides a solid foundation for researchers to undertake the synthesis, characterization, and biological evaluation of this promising compound and its derivatives. The exploration of its therapeutic potential could lead to the development of novel treatments for a range of human diseases.

References

-

Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. [Link]

-

1-[(4-bromophenyl)methyl]-1,4-diazepane. MOLBASE. [Link]

-

1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. PubMed. [Link]

-

1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. [Link]

-

1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

-

Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling and Ring Opening of Azetidines. PubMed. [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

-

An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][4][6]diazepines, and Their Cytotoxic Activity. MDPI. [Link]

-

1-(4-Bromobenzyl)-1,4-diazepane. PubChem. [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. chemisgroup.us [chemisgroup.us]

- 3. tsijournals.com [tsijournals.com]

- 4. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(4-Bromobenzyl)-1,4-diazepane | C12H17BrN2 | CID 2794807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 690632-73-6 CAS MSDS (1-(4-BROMOBENZYL)-1,4-DIAZEPANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. molbase.com [molbase.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of 1-(4-Bromobenzyl)-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromobenzyl)-1,4-diazepane is a synthetic organic compound featuring a diazepane ring system N-substituted with a 4-bromobenzyl group. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Its conformational flexibility and the presence of two nitrogen atoms allow for diverse substitutions and interactions with biological targets. The incorporation of a 4-bromobenzyl moiety introduces a site for further functionalization, for instance, through cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. This guide provides a comprehensive overview of the molecular structure, a plausible synthetic route, and the expected spectroscopic characteristics of 1-(4-Bromobenzyl)-1,4-diazepane.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-(4-Bromobenzyl)-1,4-diazepane consists of a saturated seven-membered ring containing two nitrogen atoms at positions 1 and 4. A benzyl group, substituted with a bromine atom at the para position of the phenyl ring, is attached to one of the nitrogen atoms.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇BrN₂ | PubChem[1] |

| Molecular Weight | 269.18 g/mol | PubChem[1] |

| CAS Number | 690632-73-6 | Santa Cruz Biotechnology[1] |

| Appearance | Expected to be a solid at room temperature | N/A |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane | N/A |

Synthesis

A plausible and direct synthetic route to 1-(4-Bromobenzyl)-1,4-diazepane involves the N-alkylation of 1,4-diazepane with 4-bromobenzyl bromide. This is a standard nucleophilic substitution reaction where the secondary amine of the diazepane ring acts as the nucleophile, attacking the benzylic carbon of the 4-bromobenzyl bromide and displacing the bromide ion.

Caption: Proposed synthesis of 1-(4-Bromobenzyl)-1,4-diazepane.

Experimental Protocol:

-

Reaction Setup: To a solution of 1,4-diazepane (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base like potassium carbonate or triethylamine (1.5-2.0 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add a solution of 4-bromobenzyl bromide (1.0-1.2 eq) in the same solvent dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 50-60 °C) to drive the reaction to completion. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(4-Bromobenzyl)-1,4-diazepane.

Structural Analysis

Conformational Insights

The seven-membered diazepane ring is conformationally flexible and can exist in several low-energy conformations, with the twist-boat and chair conformations being the most common. For N-substituted 1,4-diazepanes, studies have shown that they often adopt a twist-boat conformation to minimize steric hindrance.[2][3] In the case of 1-(4-Bromobenzyl)-1,4-diazepane, the bulky 4-bromobenzyl group is expected to favor a conformation where it occupies a pseudo-equatorial position to reduce steric strain.

It is important to note that, to date, no experimental crystal structure for 1-(4-Bromobenzyl)-1,4-diazepane has been reported in publicly accessible databases such as the Cambridge Structural Database. Therefore, the precise bond angles, bond lengths, and solid-state conformation remain to be experimentally determined.

Caption: Conformational considerations for 1-(4-Bromobenzyl)-1,4-diazepane.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and diazepane ring protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Aromatic (ortho to CH₂) | ~7.45 | Doublet | 2H | Deshielded due to proximity to the electron-withdrawing bromine atom. |

| Aromatic (ortho to Br) | ~7.25 | Doublet | 2H | Shielded relative to the other aromatic protons. |

| Benzylic (CH₂) | ~3.60 | Singlet | 2H | Singlet due to no adjacent protons. Chemical shift is in the typical range for benzylic protons attached to a nitrogen. |

| Diazepane (ring protons) | 2.70 - 3.00 | Multiplets | 10H | The protons of the diazepane ring will appear as complex multiplets due to their diastereotopic nature and coupling with each other. |

| Amine (NH) | Broad singlet | 1H | The chemical shift of the NH proton can vary depending on the solvent and concentration. It is often a broad signal. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| Aromatic (C-Br) | ~121 | The carbon directly attached to the bromine atom will be shielded. |

| Aromatic (CH, ortho to CH₂) | ~131 | Aromatic carbons with typical chemical shifts. |

| Aromatic (CH, ortho to Br) | ~129 | Aromatic carbons with typical chemical shifts. |

| Aromatic (ipso-C) | ~138 | The quaternary carbon attached to the benzylic group. |

| Benzylic (CH₂) | ~60 | Typical chemical shift for a benzylic carbon attached to a nitrogen. |

| Diazepane (ring carbons) | 45 - 55 | The chemical shifts of the diazepane ring carbons will be in the aliphatic region. |

Mass Spectrometry (Predicted)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 268 and an M+2 peak at m/z 270 of approximately equal intensity, which is characteristic of the presence of a single bromine atom.

-

Major Fragmentation Pathways:

-

Benzylic Cleavage: A prominent fragmentation pathway is the cleavage of the bond between the benzylic carbon and the nitrogen atom of the diazepane ring, leading to the formation of the 4-bromobenzyl cation at m/z 169/171. This is often the base peak in the spectrum.

-

Loss of the Bromobenzyl Group: Fragmentation can also occur with the loss of the entire 4-bromobenzyl group, resulting in a fragment corresponding to the protonated diazepane ring.

-

Ring Fragmentation: The diazepane ring itself can undergo fragmentation, leading to smaller amine fragments.

-

Caption: Predicted mass spectrometry fragmentation of 1-(4-Bromobenzyl)-1,4-diazepane.

Applications in Drug Discovery and Development

1-(4-Bromobenzyl)-1,4-diazepane serves as a valuable building block in the synthesis of novel compounds for drug discovery. The 1,4-diazepane core is a key feature in many CNS-active drugs. The 4-bromobenzyl group provides a handle for introducing further molecular diversity through reactions such as Suzuki, Heck, or Sonogashira cross-coupling, allowing for the exploration of the structure-activity relationship (SAR) of new chemical entities. This makes the title compound a useful starting material for the development of new therapeutic agents targeting a variety of receptors and enzymes in the central nervous system.

Conclusion

1-(4-Bromobenzyl)-1,4-diazepane is a molecule of significant interest in medicinal chemistry due to its versatile structure. While experimental data on its three-dimensional structure is currently lacking, a comprehensive understanding of its plausible synthesis, conformational preferences, and expected spectroscopic signatures can be derived from established chemical principles and data from related compounds. This technical guide provides a foundational understanding for researchers and scientists working with this compound and highlights its potential as a key intermediate in the development of novel therapeutics.

References

-

Cox, E. D. et al. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorg. Med. Chem. Lett.19 , 2997-3001 (2009). [Link]

-

Gotter, A. L. et al. Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorg. Med. Chem. Lett.20 , 2311-2315 (2010). [Link]

-

PubChem. 1-(4-Bromobenzyl)-1,4-diazepane. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-(4-Bromobenzyl)-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-(4-bromobenzyl)-1,4-diazepane, a valuable building block in medicinal chemistry and drug discovery. The 1,4-diazepane scaffold is a privileged structure in numerous biologically active compounds, and the 4-bromobenzyl moiety offers a versatile handle for further functionalization, making this compound a key intermediate in the synthesis of diverse molecular libraries. This document will explore the two primary synthetic routes: a protecting group-based N-alkylation and a direct reductive amination. A comparative analysis of these methodologies will be presented, followed by detailed, field-proven experimental protocols. This guide is intended to equip researchers with the necessary knowledge to efficiently synthesize and characterize this important compound.

Introduction

1-(4-Bromobenzyl)-1,4-diazepane, also known as 1-(4-bromobenzyl)homopiperazine, is a disubstituted diazepane with the molecular formula C₁₂H₁₇BrN₂ and a molecular weight of 269.18 g/mol [1][2]. Its structure features a seven-membered 1,4-diazepane ring, which is a common motif in compounds targeting the central nervous system, and a 4-bromobenzyl group at one of the nitrogen atoms. The presence of the bromine atom on the phenyl ring allows for a wide range of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of a vast array of derivatives for structure-activity relationship (SAR) studies. The compound is typically a liquid or a low-melting solid with a melting point of 56-58 °C and a boiling point of 140 °C[3].

The synthesis of mono-N-substituted 1,4-diazepanes presents a common chemical challenge: controlling the selectivity of the reaction to prevent the formation of the undesired N,N'-disubstituted product. This guide will detail two robust strategies to achieve the desired mono-alkylation with high fidelity.

Comparative Analysis of Synthetic Pathways

The synthesis of 1-(4-bromobenzyl)-1,4-diazepane can be efficiently achieved through two primary methods:

-

N-Alkylation with a Protecting Group Strategy: This classic approach involves the temporary protection of one of the secondary amines of 1,4-diazepane, followed by alkylation of the remaining free amine and subsequent deprotection. This method offers excellent control over selectivity.

-

Reductive Amination: This one-pot reaction involves the condensation of 1,4-diazepane with 4-bromobenzaldehyde to form an iminium ion intermediate, which is then reduced in situ to yield the target secondary amine. This pathway is often more atom-economical and can be faster than the multi-step protection-alkylation-deprotection sequence.

| Feature | N-Alkylation with Protecting Group | Reductive Amination |

| Starting Materials | 1,4-Diazepane, Boc-anhydride, 4-Bromobenzyl bromide | 1,4-Diazepane, 4-Bromobenzaldehyde |

| Key Reagents | Strong acid for deprotection (e.g., TFA, HCl) | Reducing agent (e.g., NaBH(OAc)₃) |

| Number of Steps | Three (Protection, Alkylation, Deprotection) | One-pot |

| Selectivity Control | Excellent, ensured by the protecting group | Generally good, dependent on reaction conditions |

| Yield | Can be high over the three steps | Often high in a single step |

| Atom Economy | Lower due to the use of a protecting group | Higher |

| Considerations | Requires additional protection and deprotection steps, which can add to the overall synthesis time and cost. | Requires a specific and mild reducing agent to avoid reduction of the aldehyde. |

Visualizing the Synthetic Pathways

Caption: Overview of the two primary synthetic pathways to 1-(4-Bromobenzyl)-1,4-diazepane.

Detailed Experimental Protocols

Pathway 1: N-Alkylation via a Boc-Protected Intermediate

This three-step synthesis provides excellent control over the mono-alkylation of 1,4-diazepane.

Step 1: Synthesis of tert-Butyl 1,4-diazepane-1-carboxylate (1-Boc-1,4-diazepane)

The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for one of the amine functionalities of 1,4-diazepane due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.

Caption: Boc-protection of 1,4-diazepane.

Protocol:

-

Dissolve 1,4-diazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) to the solution.

-

Add a base, such as triethylamine (TEA, 1.1 eq) or sodium bicarbonate (if using an aqueous system), to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 1,4-diazepane-1-carboxylate as a crude product, which can often be used in the next step without further purification.

Step 2: Alkylation of 1-Boc-1,4-diazepane

With one nitrogen atom protected, the remaining secondary amine can be selectively alkylated.

Caption: Alkylation of the Boc-protected diazepane.

Protocol:

-

Dissolve 1-Boc-1,4-diazepane (1.0 eq) in an aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or cesium carbonate (Cs₂CO₃), to the solution.

-

Add 4-bromobenzyl bromide (1.0-1.2 eq) to the stirred suspension.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic base.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure tert-butyl 4-(4-bromobenzyl)-1,4-diazepane-1-carboxylate.

Step 3: Deprotection to Yield 1-(4-Bromobenzyl)-1,4-diazepane

The final step is the removal of the Boc protecting group under acidic conditions.

Caption: One-pot reductive amination synthesis.

Protocol:

-

To a stirred solution of 1,4-diazepane (1.0-1.2 eq) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add 4-bromobenzaldehyde (1.0 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is crucial as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-bromobenzyl)-1,4-diazepane.

Characterization of 1-(4-Bromobenzyl)-1,4-diazepane

The identity and purity of the synthesized 1-(4-bromobenzyl)-1,4-diazepane should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₂H₁₇BrN₂ |

| Molecular Weight | 269.18 g/mol [1][2] |

| Appearance | Liquid or low-melting solid |

| Melting Point | 56-58 °C [3] |

| Boiling Point | 140 °C [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromobenzyl group (typically two doublets in the aromatic region), a singlet for the benzylic methylene protons, and a series of multiplets for the seven protons of the diazepane ring. A broad singlet corresponding to the N-H proton of the secondary amine should also be present.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six distinct carbons of the 4-bromobenzyl group and the five carbons of the 1,4-diazepane ring.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the calculated exact mass of the compound. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed.

Conclusion

This technical guide has outlined two reliable and efficient synthetic pathways for the preparation of 1-(4-bromobenzyl)-1,4-diazepane. The choice between the N-alkylation with a protecting group strategy and the direct reductive amination will depend on the specific requirements of the researcher, including available starting materials, desired scale, and time constraints. The N-alkylation route offers superior control over selectivity, while the reductive amination provides a more streamlined and atom-economical approach. Both methods, when executed with care, will yield the desired product in good purity and yield, providing a valuable intermediate for the development of novel therapeutics.

References

-

PubChem. 1-(4-Bromobenzyl)-1,4-diazepane. National Center for Biotechnology Information. [Link]

-

MySkin Recipes. 1-(4-Bromobenzyl)-1,4-diazepane. [Link]

-

Teimoori, S., et al. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy, 2, 507-514. [Link]

-

PubChem. 1-(4-Bromobenzyl)-1,4-diazepane | C12H17BrN2 | CID 2794807. National Center for Biotechnology Information. [Link]

- Google Patents. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.

-

MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

-

National Institutes of Health. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Link]

-

PubMed Central. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. [Link]

Sources

Spectroscopic Profile of 1-(4-Bromobenzyl)-1,4-diazepane: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(4-Bromobenzyl)-1,4-diazepane, a key intermediate in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical sciences, this document delves into the theoretical underpinnings and practical applications of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy for the structural elucidation and quality control of this compound. In the absence of publicly available experimental spectra, this guide leverages advanced predictive methodologies, grounded in established spectroscopic principles, to present a robust and scientifically sound analytical profile.

Introduction: The Significance of 1-(4-Bromobenzyl)-1,4-diazepane

1-(4-Bromobenzyl)-1,4-diazepane is a disubstituted diazepane derivative. The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a 4-bromobenzyl group provides a handle for further synthetic modifications, such as cross-coupling reactions, making it a versatile building block for creating libraries of potential therapeutic agents. Accurate and comprehensive spectroscopic characterization is paramount to ensure the identity, purity, and structural integrity of this intermediate, thereby underpinning the reliability of subsequent drug development efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1-(4-Bromobenzyl)-1,4-diazepane, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-(4-Bromobenzyl)-1,4-diazepane is predicted to exhibit distinct signals corresponding to the protons of the 4-bromobenzyl group and the 1,4-diazepane ring. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms in the heterocyclic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(4-Bromobenzyl)-1,4-diazepane

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H (ortho to CH₂) | 7.20 - 7.30 | Doublet | 2H |

| Ar-H (ortho to Br) | 7.45 - 7.55 | Doublet | 2H |

| Ar-CH₂-N | 3.60 - 3.70 | Singlet | 2H |

| N-CH₂-CH₂-N | 2.70 - 2.80 | Triplet | 4H |

| N-CH₂-CH₂-CH₂-N | 1.80 - 1.90 | Quintet | 2H |

| N-CH₂-CH₂-NH | 2.90 - 3.00 | Triplet | 2H |

| NH | 1.50 - 2.50 | Broad Singlet | 1H |

Disclaimer: These are predicted values and may vary from experimental results.

Causality Behind Experimental Choices: The choice of a standard deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is crucial. CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be useful for observing the N-H proton, which may exchange with residual water in other solvents. A proton NMR experiment is typically the first step in structural verification due to its high sensitivity and the wealth of information it provides on the electronic environment of the protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(4-Bromobenzyl)-1,4-diazepane

| Carbon | Predicted Chemical Shift (ppm) |

| C (Ar, C-Br) | 120.0 - 122.0 |

| C (Ar, CH) | 130.0 - 132.0 |

| C (Ar, C-CH₂) | 138.0 - 140.0 |

| Ar-CH₂-N | 60.0 - 65.0 |

| N-CH₂ (adjacent to benzyl) | 55.0 - 60.0 |

| N-CH₂ (adjacent to NH) | 45.0 - 50.0 |

| N-CH₂-CH₂-CH₂-N | 25.0 - 30.0 |

Disclaimer: These are predicted values and may vary from experimental results.

Expertise in Interpretation: The downfield shift of the aromatic carbons is characteristic of a substituted benzene ring. The carbon attached to the bromine atom will be significantly influenced by its electronegativity. The aliphatic carbons of the diazepane ring will appear in the upfield region, with those directly attached to nitrogen atoms being more deshielded.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 1-(4-Bromobenzyl)-1,4-diazepane in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrum

For 1-(4-Bromobenzyl)-1,4-diazepane, electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺.

Table 3: Predicted m/z Values for Key Ions

| Ion | Predicted m/z | Isotopic Pattern |

| [M+H]⁺ | 270.07/272.07 | Characteristic 1:1 ratio for Bromine |

| [M-C₇H₆Br]⁺ | 101.11 | Loss of the bromobenzyl group |

| [C₇H₆Br]⁺ | 169.97/171.97 | Bromobenzyl cation |

Authoritative Grounding in Fragmentation: The fragmentation of benzylamines is well-documented. A primary fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of a stable bromobenzyl cation and the diazepane ring fragment. This is a charge-directed fragmentation, often observed in the tandem mass spectra (MS/MS) of such compounds.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

-

Ionization: Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Mass Analysis: Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-500).

-

Tandem MS (Optional): For further structural confirmation, perform a product ion scan on the [M+H]⁺ ion to observe its fragmentation pattern.

Caption: Workflow for Mass Spectrometric Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of 1-(4-Bromobenzyl)-1,4-diazepane will show characteristic absorption bands for the aromatic ring, the secondary amine, and the aliphatic C-H bonds.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

| C-H Out-of-plane bend (p-disubstituted) | 800 - 850 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

Trustworthiness of Interpretation: The presence of a broad absorption in the 3300-3500 cm⁻¹ region is a strong indicator of the N-H stretch of the secondary amine. The strong band in the 800-850 cm⁻¹ range is highly characteristic of a para-disubstituted benzene ring. The combination of these signals provides a reliable fingerprint for the molecule's key functional groups.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Sample Scan: Acquire the spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 1-(4-Bromobenzyl)-1,4-diazepane. By combining predicted data from ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy, a comprehensive analytical profile is established. The provided protocols offer a framework for the experimental verification of this data. A thorough understanding and application of these spectroscopic techniques are essential for ensuring the quality and integrity of this important synthetic intermediate in the pursuit of novel therapeutics.

References

-

Mnova NMRPredict Desktop. Mestrelab Research S.L. [Link]

-

ACD/Spectrus Processor. Advanced Chemistry Development, Inc. [Link]

-

Fragmentation mechanisms of protonated benzylamines. PubMed. [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

-

Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

Physical and chemical properties of 1-(4-Bromobenzyl)-1,4-diazepane

An In-depth Technical Guide to 1-(4-Bromobenzyl)-1,4-diazepane

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Bromobenzyl)-1,4-diazepane, a key intermediate for researchers, scientists, and professionals in drug development. The guide details its structural characteristics, physicochemical parameters, and spectral properties, offering insights into its synthesis, reactivity, and stability. It also includes detailed experimental protocols and is fully referenced to support further investigation and application.

Introduction and Significance

1-(4-Bromobenzyl)-1,4-diazepane is a derivative of 1,4-diazepane, a seven-membered heterocyclic compound with two nitrogen atoms. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The incorporation of a 4-bromobenzyl group on one of the nitrogen atoms provides a strategic point for chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents. The 1,4-diazepane core itself is associated with a range of biological activities, including antipsychotic, anxiolytic, and anticancer properties.[1] The bromo-functionalization allows for further diversification through cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs.[2][3]

Physicochemical Properties

A solid understanding of the physicochemical properties of 1-(4-Bromobenzyl)-1,4-diazepane is essential for its effective use in research and development.

Structural and Molecular Data

Below is a summary of the key structural and molecular data for this compound.

| Property | Value | Source |

| IUPAC Name | 1-[(4-bromophenyl)methyl]-1,4-diazepane | PubChem[4] |

| CAS Number | 690632-73-6 | Santa Cruz Biotechnology[5] |

| Molecular Formula | C₁₂H₁₇BrN₂ | PubChem[4] |

| Molecular Weight | 269.18 g/mol | PubChem[4] |

| Canonical SMILES | C1CNCCN(C1)CC2=CC=C(C=C2)Br | |

| InChI Key | PUTBARDRYLXING-UHFFFAOYSA-N | PubChem[4] |

Predicted and Experimental Physical Properties

The following table presents a combination of predicted and experimentally determined physical properties.

| Property | Value | Notes |

| Melting Point | 56-58 °C | Experimental value.[6] |

| Boiling Point | 140 °C | Experimental value.[6][7] |

| Density | 1.308±0.06 g/cm³ | Predicted value.[6] |

| pKa | 10.54±0.20 | Predicted value for the most basic nitrogen.[6] |

| Appearance | Yellow liquid | Experimental observation.[6] |

Spectral Data and Characterization

Spectroscopic methods are critical for confirming the structure and purity of 1-(4-Bromobenzyl)-1,4-diazepane.

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Chemical Properties and Reactivity

The reactivity of this compound is centered around the secondary amine of the diazepane ring and the aryl bromide.

-

N-Functionalization: The secondary amine is nucleophilic and can be readily alkylated, acylated, or used in other coupling reactions to introduce a variety of substituents.

-

Cross-Coupling Reactions: The aryl bromide is a versatile functional group for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the synthesis of a diverse library of derivatives.

Experimental Protocols

Synthesis Workflow

The synthesis of 1-(4-Bromobenzyl)-1,4-diazepane is typically achieved through the mono-N-alkylation of 1,4-diazepane.

Diagram of Synthetic Workflow:

Caption: General synthetic workflow for 1-(4-Bromobenzyl)-1,4-diazepane.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1,4-diazepane and a suitable base (e.g., potassium carbonate) in an appropriate solvent like acetonitrile.

-

Addition of Alkylating Agent: Slowly add a solution of 4-bromobenzyl halide (e.g., bromide) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Isolation: Once the reaction is complete, filter off the base and concentrate the solvent. The crude product is then typically extracted into an organic solvent, washed, and dried.

-

Purification: Purify the crude product using column chromatography to obtain the final product.

-

Characterization: Confirm the structure and purity of the product using NMR and MS.

Analytical Workflow for Quality Control

A standard workflow for ensuring the quality of the synthesized compound is outlined below.

Diagram of Analytical Workflow:

Caption: Analytical workflow for quality control of the final product.

Applications in Drug Discovery

1-(4-Bromobenzyl)-1,4-diazepane is a valuable starting material in drug discovery. The 1,4-diazepane scaffold has been identified in compounds targeting cannabinoid receptors, highlighting its potential in developing selective agonists.[8] Its utility as a precursor for more complex molecules, such as those used in the synthesis of orexin receptor antagonists like suvorexant, further underscores its importance in medicinal chemistry.[9] The ability to functionalize both the secondary amine and the aryl bromide allows for the creation of diverse chemical libraries for screening against a wide range of biological targets.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of 1-(4-Bromobenzyl)-1,4-diazepane. Its versatile chemical nature and the biological significance of the 1,4-diazepane core make it a compound of high interest for medicinal chemists and drug development professionals. The information and protocols presented herein are intended to facilitate its use in the synthesis of novel and potentially therapeutic molecules.

References

-

PubChem. (n.d.). 1-(4-Bromobenzyl)-1,4-diazepane. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-(4-Bromobenzyl)-1,4-diazepane. Retrieved from [Link]

- Xu, X. M., Chen, S., Duan, S. L., Wang, X. M., Liu, Q., & Sun, K. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 28(9), 3869.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16637150, 1-(4-Bromophenylsulfonyl)-[6][7]diazepane. Retrieved January 17, 2026 from [Link].

-

PubMed. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

-

Cagney, M., et al. (2020). Structural reassignment of a dibenz[b,f][6][7]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry, 73(9), 841-847.

- Zhang, Z., et al. (2016). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 27(4), 541-544.

-

PubChem. (n.d.). 1-(3-Bromobenzoyl)-4-cyclobutyl-1,4-diazepane. National Center for Biotechnology Information. Retrieved from [Link]

-

Current Green Chemistry. (2021). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

-

National Institutes of Health. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

PubMed. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Retrieved from [Link]

-

IntechOpen. (2021). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling and Ring Opening of Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(4-Bromobenzyl)-1,4-diazepane | C12H17BrN2 | CID 2794807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 690632-73-6 CAS MSDS (1-(4-BROMOBENZYL)-1,4-DIAZEPANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 1-(4-Bromobenzyl)-1,4-diazepane [myskinrecipes.com]

- 8. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. html.rhhz.net [html.rhhz.net]

A Comprehensive Technical Guide to the Solubility and Stability of 1-(4-Bromobenzyl)-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Novel Diazepane Derivative

In the realm of contemporary drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic agent. This guide provides an in-depth technical exploration of the solubility and stability of 1-(4-Bromobenzyl)-1,4-diazepane, a heterocyclic compound of interest. While specific experimental data for this molecule is not extensively available in public literature, this document serves as a comprehensive roadmap for its characterization. By synthesizing established principles of pharmaceutical science with insights into the behavior of related chemical moieties, we present a robust framework for researchers to meticulously evaluate this compound's potential. This guide is structured to not only provide step-by-step protocols but also to elucidate the scientific rationale behind each experimental design, empowering researchers to make informed decisions in their development programs.

Unveiling 1-(4-Bromobenzyl)-1,4-diazepane: A Structural and Physicochemical Overview

1-(4-Bromobenzyl)-1,4-diazepane is a disubstituted diazepane featuring a bromobenzyl group attached to one of the nitrogen atoms of the seven-membered heterocyclic ring. This unique combination of a flexible, basic diazepane core and a lipophilic, aromatic bromobenzyl moiety dictates its physicochemical behavior, influencing both its solubility and stability.

Core Physicochemical Properties

A foundational understanding of the intrinsic properties of 1-(4-Bromobenzyl)-1,4-diazepane is essential for predicting its behavior in various experimental and physiological contexts.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇BrN₂ | [1] |

| Molecular Weight | 269.18 g/mol | [1][2] |

| Predicted pKa | 10.54 ± 0.20 | [3] |

| Predicted Boiling Point | 140 °C | [3] |

| Predicted Density | 1.308 ± 0.06 g/cm³ | [3] |

| Appearance | Reported as liquid or solid with a melting point of 56-58 °C | [3] |

| Storage Conditions | 2-8°C, Sealed, Dry, Light-proof, Inert Gas | [4] |

The predicted pKa of 10.54 suggests that the diazepane ring will be protonated at physiological pH, a critical factor influencing its aqueous solubility. The presence of the lipophilic bromobenzyl group will likely contribute to its solubility in organic solvents.

The Cornerstone of Bioavailability: A Deep Dive into Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Insufficient solubility can lead to poor absorption and limited therapeutic efficacy. Therefore, a comprehensive assessment of the solubility of 1-(4-Bromobenzyl)-1,4-diazepane across a range of physiologically relevant conditions is imperative.

Theoretical Underpinnings of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For ionizable compounds like 1-(4-Bromobenzyl)-1,4-diazepane, solubility is significantly influenced by the pH of the medium. The Henderson-Hasselbalch equation provides a theoretical framework for understanding the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the molecule.

Experimental Workflow for Solubility Determination

A multi-tiered approach is recommended to thoroughly characterize the solubility profile of 1-(4-Bromobenzyl)-1,4-diazepane.

Caption: A tiered workflow for the comprehensive solubility assessment of 1-(4-Bromobenzyl)-1,4-diazepane.

Detailed Experimental Protocols

-

Objective: To obtain an early, high-throughput assessment of aqueous solubility.

-

Methodology:

-

Prepare a stock solution of 1-(4-Bromobenzyl)-1,4-diazepane in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

-

In a 96-well plate, add a small aliquot of the DMSO stock solution to a series of aqueous buffers with varying pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Incubate the plate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 2 hours) with gentle shaking.

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is observed is the kinetic solubility.

-

-

Causality: This method provides a rapid indication of the compound's propensity to precipitate from a supersaturated solution, mimicking the conditions that can occur upon administration of a drug dissolved in an organic co-solvent.

-

Objective: To determine the equilibrium solubility, which represents the true solubility of the compound.

-

Methodology:

-

Add an excess amount of solid 1-(4-Bromobenzyl)-1,4-diazepane to a series of vials containing aqueous buffers of different pH values.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After equilibration, filter or centrifuge the samples to separate the undissolved solid.

-

Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Trustworthiness: The shake-flask method is considered the "gold standard" for thermodynamic solubility determination, providing a reliable measure of the equilibrium state between the solid and the saturated solution.

-

Objective: To assess solubility in media that simulate the gastrointestinal fluids.

-

Methodology:

-

Perform the shake-flask method using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) with and without bile salts and lecithin.

-

These media mimic the composition of fluids in the stomach and small intestine, respectively.

-

-

Expertise & Experience: Evaluating solubility in biorelevant media provides a more accurate prediction of in vivo dissolution and absorption compared to simple aqueous buffers.

Ensuring Therapeutic Integrity: A Rigorous Approach to Stability Assessment

The chemical stability of a drug substance is a critical quality attribute that ensures its safety, efficacy, and shelf-life. A comprehensive stability program for 1-(4-Bromobenzyl)-1,4-diazepane should include both long-term stability studies under ICH-prescribed conditions and forced degradation studies to elucidate potential degradation pathways.

The Rationale for Stability-Indicating Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients. The development of a robust SIAM is a prerequisite for any meaningful stability study.

Caption: Workflow for the development and validation of a stability-indicating analytical method.

Forced Degradation Studies: Uncovering Potential Liabilities

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those encountered during long-term storage.[5] The goal is to generate degradation products and identify the likely degradation pathways. For 1-(4-Bromobenzyl)-1,4-diazepane, the following stress conditions are recommended:

-

Rationale: The diazepane ring may be susceptible to hydrolysis, particularly at non-neutral pH.

-

Protocol:

-

Dissolve 1-(4-Bromobenzyl)-1,4-diazepane in solutions of 0.1 M HCl, water, and 0.1 M NaOH.

-

Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period.

-

At specified time points, withdraw samples, neutralize if necessary, and analyze using the developing SIAM.

-

-

Anticipated Products: Hydrolysis of the diazepine ring in related benzodiazepine structures has been reported.[6][7][8][[“]]

-

Rationale: The benzylamine moiety is susceptible to oxidation.[10][11][12][13][14]

-

Protocol:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate at room temperature or slightly elevated temperature.

-

Monitor the degradation over time by HPLC.

-

-

Anticipated Products: Oxidation of the benzylic carbon could lead to the formation of an imine, which could further hydrolyze to 4-bromobenzaldehyde and 1,4-diazepane.

-

Rationale: Compounds containing bromoaromatic moieties can be susceptible to photodecomposition.[15]

-

Protocol:

-

Expose solid powder and solutions of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

A control sample should be protected from light.

-

Analyze the samples at appropriate time intervals.

-

-

Anticipated Products: Photolytic cleavage of the C-Br bond or other light-induced reactions are possible.

-

Rationale: To assess the intrinsic thermal stability of the molecule.

-

Protocol:

-

Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C).

-

Analyze the sample at various time points to determine the extent of degradation.

-

Proposed Stability-Indicating HPLC Method

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of the parent compound from its more polar or less polar degradation products.

-

Detection: UV detection at a wavelength where 1-(4-Bromobenzyl)-1,4-diazepane exhibits significant absorbance. A photodiode array (PDA) detector is advantageous for assessing peak purity.

-

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Concluding Remarks and Future Directions

This guide has outlined a comprehensive strategy for the thorough characterization of the solubility and stability of 1-(4-Bromobenzyl)-1,4-diazepane. While based on established scientific principles and data from related compounds, the successful implementation of these protocols will require meticulous experimental execution and data interpretation. The insights gained from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions and shelf-life, and ultimately, ensuring the quality and safety of any potential drug product derived from this molecule. Further characterization of any identified degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy will provide a complete stability profile and support the overall development program.

References

- Ahrens, J., et al. (2012).

- Han, W. W., et al. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577.

- Serrano, B., et al. (1998). Kinetics of the acid hydrolysis of diazepam, bromazepam, and flunitrazepam in aqueous and micellar systems. Journal of Pharmaceutical Sciences, 87(11), 1404-1410.

- Yoshida, J., et al. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. The Journal of Organic Chemistry, 81(15), 6345-6352.

- Li, Z., et al. (2011). Lewis acid-catalyzed oxidation of benzylamines to benzamides.

- Navarro, M., et al. (1995). Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. Journal of Pharmaceutical Sciences, 84(8), 998-1004.

- Kothari, S., et al. (2002). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences, 114(6), 613-621.

- He, X., et al. (1996). Stereochemistry of benzylamine oxidation by copper amine oxidases. Biochemistry, 35(15), 4821-4831.

- Yang, S. K. (1998). Mechanism of Alkaline Hydrolysis of Diazepam. Journal of the Chinese Chemical Society, 45(2), 263-270.

- Zook, A., & Xander, C. (2014). Rapid Hydrolysis of Benzodiazepines in Urine. LVHN Scholarly Works.

-

PubChem. (n.d.). 1-(4-Bromobenzyl)-1,4-diazepane. Retrieved from [Link]

- Anupama, P. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmaceutical Analysis, 5(3), 1-4.

-